Kukoamine A

Neuropharmacology Opioid Receptor Signaling Pain Research

Kukoamine A (KuA) is the definitive isomer when full μ-opioid receptor agonism is required (EC₅₀ 5.6 μM)—unlike partial agonist Kukoamine B. As a selective trypanothione reductase inhibitor (Ki 1.8 μM; >5,500-fold selectivity over human GR), KuA is the benchmark for antiparasitic drug discovery. It uniquely addresses Parkinson's iron dysregulation via dual chelation and transcriptional modulation. Authenticated Lycii Cortex reference standard (natural content ~1.45 mg/g). Choose isomer-specific KuA for reproducible, mechanism-defined results.

Molecular Formula C28H42N4O6
Molecular Weight 530.7 g/mol
CAS No. 75288-96-9
Cat. No. B190309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKukoamine A
CAS75288-96-9
Synonymskukoamine A
N(1),N(12)-bis(dihydrocaffeoyl)spermine
Molecular FormulaC28H42N4O6
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
InChIKeyIOLDDENZPBFBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kukoamine A (CAS 75288-96-9): A Spermine Alkaloid with Quantifiable Pharmacological Differentiation for Research Procurement


Kukoamine A (KuA) is a naturally occurring spermine alkaloid—N¹,N¹²-bis(dihydrocaffeoyl)spermine—with the molecular formula C₂₈H₄₂N₄O₆ and molecular weight of 530.7 g/mol [1]. It is primarily isolated from the root bark of Lycium chinense Miller (Lycii Cortex), a traditional East Asian medicinal herb [2]. As a phenolic polyamine, KuA is structurally characterized by a central spermine backbone conjugated symmetrically with two dihydrocaffeoyl moieties [1]. This structural architecture endows KuA with a unique multi-target pharmacological profile, including inhibition of trypanothione reductase (Ki = 1.8 μM) [3], soybean lipoxygenase (IC₅₀ = 9.5 μM) [4], and activation of the μ-opioid receptor as a full agonist (EC₅₀ = 5.6 μM) [5].

Kukoamine A vs. Kukoamine B: Why Positional Isomerism Prevents Generic Interchangeability in Research


Kukoamine A (KuA) and kukoamine B (KuB) are positional isomers that share identical molecular formula (C₂₈H₄₂N₄O₆) but differ in the regiochemistry of their dihydrocaffeoyl substituents on the spermine backbone [1]. This subtle structural variation yields substantial differences in receptor pharmacology, antioxidant potency, and cytoprotective efficacy that preclude interchangeable use [2]. Specifically, KuA acts as a full μ-opioid receptor agonist (EC₅₀ = 5.6 μM) while KuB is only a partial agonist (EC₅₀ = 8.7 μM) [3]. Conversely, KuB consistently demonstrates superior antioxidant capacity across multiple radical-scavenging assays, with KuA exhibiting higher IC₅₀ values (lower potency) in PTIO•-, DPPH•-, •O₂⁻-, and •OH-scavenging assays [4]. Additionally, the natural abundance of these isomers differs dramatically: KuB is the predominant kukoamine in Lycii Cortex (content limit ~4.72 mg/g) versus KuA (~1.45 mg/g) [5], while potato peels contain up to 157 μg/g KuB compared to only 16 μg/g KuA [3]. These quantifiable differences in target engagement, functional activity, and natural abundance mandate compound-specific sourcing for reproducible research outcomes.

Kukoamine A (75288-96-9): Quantifiable Comparator-Based Differentiation for Research and Procurement Decisions


μ-Opioid Receptor Agonism: KuA Full Agonist vs. KuB Partial Agonist

In functional assays evaluating μ-opioid receptor (μOR) activation, Kukoamine A acts as a full agonist with EC₅₀ = 5.6 μM, whereas Kukoamine B is a partial agonist with EC₅₀ = 8.7 μM [1]. This difference in intrinsic efficacy (full vs. partial agonism) is functionally significant for downstream signaling and cannot be inferred from structural similarity alone.

Neuropharmacology Opioid Receptor Signaling Pain Research

Trypanothione Reductase Inhibition: 4.2× Higher Potency vs. Spermidine Analog

Kukoamine A inhibits Crithidia fasciculata trypanothione reductase as a mixed inhibitor with Ki = 1.8 μM and Kii = 13 μM [1]. The corresponding spermidine analog (N¹,N⁸-bis(dihydrocaffeoyl)spermidine), which differs only by a shorter polyamine chain (spermidine vs. spermine), acts as a purely competitive inhibitor with Ki = 7.5 μM—a 4.2-fold lower potency [1]. Critically, KuA shows >5,500-fold selectivity for parasitic trypanothione reductase over human glutathione reductase (Ki > 10 mM) [1].

Parasitology Enzymology Drug Discovery

Antioxidant Activity: KuA vs. KuB in Direct Radical-Scavenging Assays

In a systematic head-to-head comparison, Kukoamine A consistently demonstrated higher IC₅₀ values (indicating lower potency) than Kukoamine B across multiple radical-scavenging assays. Specifically, KuA exhibited higher IC₅₀ values in PTIO•-scavenging (pH 7.4), Cu²⁺-reducing, DPPH•-scavenging, •O₂⁻-scavenging, and •OH-scavenging assays [1]. In the Fe²⁺-chelating assay, KuB presented greater UV-Vis absorption and darker color than KuA [1]. In cytoprotection studies using Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs), KuA showed lower viability percentages than KuB across concentrations of 56.5–188.4 μM [1].

Oxidative Stress Antioxidant Research Redox Biology

Neuroprotective Iron Chelation: KuA Reduces Cellular Iron and Modulates Iron Homeostasis Proteins

In a 6-OHDA-induced Parkinson's disease model using PC12 cells, Kukoamine A treatment (20–40 μM) chelated cellular iron content and decreased iron influx, while concurrently upregulating ferroportin1 and Hephaestin, and downregulating DMT1, TfR, and Ferritin to maintain cellular iron homeostasis [1]. This iron-modulating activity was accompanied by decreased α-synuclein expression and restoration of mitochondrial membrane potential [1]. In vivo MPTP mouse studies demonstrated that KuA improved motor function, increased tyrosine hydroxylase-positive neurons in substantia nigra and striatum, and decreased α-synuclein expression in brain tissue [2].

Neurodegeneration Parkinson's Disease Iron Metabolism

Natural Abundance: KuA is the Minor Kukoamine in Lycii Cortex (1.45 mg/g vs. 4.72 mg/g for KuB)

Quantitative HPLC analysis of authentic Lycii Cortex (root bark of Lycium chinense/L. barbarum) samples established that Kukoamine A is the minor kukoamine isomer, with a content limit of 1.45 mg/g at the 95% confidence level, compared to 4.72 mg/g for Kukoamine B [1]. This 3.3-fold difference in natural abundance has direct implications for isolation yield and commercial availability. The validated HPLC method achieved linearity with r² = 0.9999 for both isomers, precision RSD = 1.29% for KuA, and accuracy recovery of 90.03–102.30% [1].

Phytochemistry Quality Control Botanical Standardization

Oral Bioavailability: KuA Demonstrates Oral Activity Despite Complex Polyamine Structure

Kukoamine A is characterized as an orally active and brain-penetrant component, distinguishing it from many polyamine analogs that exhibit poor oral bioavailability due to high polarity and susceptibility to metabolic degradation . In a 35-day oral dosing study using spontaneously hypertensive rats (SHR), KuA was administered at 0, 5, and 10 mg/kg bodyweight daily with no observed adverse effects [1]. While no blood pressure reduction was observed in this specific hypertension model, the study confirmed oral tolerability and systemic exposure following oral administration [1].

Pharmacokinetics Drug Development Natural Product Bioavailability

Kukoamine A (75288-96-9): Evidence-Driven Research and Industrial Application Scenarios


Parasitic Trypanothione Reductase Inhibitor Screening and Drug Discovery

Kukoamine A serves as a validated positive control and lead scaffold for trypanothione reductase (TR) inhibitor screening. Its Ki of 1.8 μM against Crithidia fasciculata TR, combined with >5,500-fold selectivity over human glutathione reductase (Ki > 10 mM), makes it an ideal reference compound for assessing target engagement and selectivity of novel TR inhibitors [1]. The spermine backbone is essential for high-potency inhibition, as the spermidine analog exhibits 4.2-fold lower potency (Ki = 7.5 μM) [1]. Researchers developing antiparasitic agents against trypanosomatids should use KuA as a benchmark for comparative potency and selectivity assessments.

μ-Opioid Receptor Full Agonist Reference for Neuropharmacology Studies

For studies investigating μ-opioid receptor (μOR) signaling, Kukoamine A is the appropriate choice when full agonist activity is required. Functional assays demonstrate that KuA acts as a full μOR agonist (EC₅₀ = 5.6 μM), whereas its positional isomer Kukoamine B is only a partial agonist (EC₅₀ = 8.7 μM) [2]. This functional divergence enables researchers to interrogate the mechanistic basis of full versus partial agonism using structurally similar compounds. Applications include pain signaling pathway analysis, food reward mechanism studies, and gastrointestinal motility research where μOR activation is implicated [2].

Neurodegenerative Disease Research: Parkinson's Disease Iron Dysregulation Models

Kukoamine A is uniquely suited for investigating iron dysregulation in Parkinson's disease models due to its dual mechanism of direct iron chelation and transcriptional modulation of iron homeostasis proteins (upregulation of ferroportin1 and Hephaestin; downregulation of DMT1, TfR, and Ferritin) [3]. In 6-OHDA-induced PC12 cell models, KuA (20–40 μM) restores cellular iron homeostasis while reducing α-synuclein expression and preserving mitochondrial membrane potential [3]. In vivo MPTP mouse studies confirm that KuA improves motor function and increases tyrosine hydroxylase-positive neurons in substantia nigra and striatum [4]. This compound is valuable for dissecting the interplay between iron metabolism, oxidative stress, and α-synuclein aggregation in PD pathogenesis.

Botanical Extract Standardization and Quality Control of Lycii Cortex Products

In industrial quality control of Lycii Cortex (Digupi) raw materials and finished products, Kukoamine A serves as a validated marker compound alongside Kukoamine B. The established HPLC method achieves linearity r² = 0.9999, precision RSD = 1.29%, and accuracy recovery of 90.03–102.30% for KuA quantification [5]. The natural content limit of 1.45 mg/g KuA (95% confidence level) provides a quantitative benchmark for authenticating Lycii Cortex and detecting adulteration [5]. Manufacturers of traditional East Asian medicine preparations containing Lycii Cortex should source KuA reference standards to ensure compliance with emerging phytochemical quality specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kukoamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.